molecular formula C21H22N2O4 B2380719 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid CAS No. 2138243-70-4

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid

Cat. No. B2380719
CAS RN: 2138243-70-4
M. Wt: 366.417
InChI Key: CLYNQYDAXKGCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid” is a chemical compound . It is also known as "(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid" .


Molecular Structure Analysis

The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further connected to an acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 341.36 . Other physical and chemical properties such as boiling point, density, and melting point are not available in the retrieved data .

Scientific Research Applications

Synthesis of Novel Compounds

  • Unnatural Amino Acids Synthesis : 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is involved in the synthesis of differentially protected azatryptophan derivatives through Negishi coupling. This process is crucial in peptide-based drug discovery (Nimje et al., 2020).

  • Production of Enantiomerically Pure β-Amino Acids : The compound has been used in the Arndt-Eistert protocol to convert α-amino acids to β-amino acids. This transformation is significant for synthesizing enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

  • Pyrrolidine Ring-Based Amino Acids Synthesis : The compound is instrumental in creating both enantiomerically pure forms of pyrrolidine-based amino acids, such as (R)- and (S)-3-pyrrolidineacetic acid. This is achieved through an oxidative cyclization process (Galeazzi et al., 1996).

  • Preparation of N-Fmoc-Protected β2-homoamino Acids : It serves as a protective group in the synthesis of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Development of Novel Fluorophores

  • Fluorophore Synthesis for Material Science : The compound aids in the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties, useful in material science due to their photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).

Self-Assembling Structures

  • Formation of Self-Assembled Structures : Modified aliphatic amino acids containing this compound exhibit unique self-assembling properties. These structures are studied under various conditions and have potential in the design of novel architectures for specific functions (Gour et al., 2021).

Photocycloaddition Processes

  • Intermolecular Photocycloaddition : Utilized in the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives via intermolecular photocycloaddition, which forms cyclic γ-aminobutyric acid analogues (Petz et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. As a derivative of an amino acid, it might be involved in peptide synthesis or other biological processes .

Safety and Hazards

Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYNQYDAXKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid

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